Bufalone

Catalog No.
S14722623
CAS No.
4029-65-6
M.F
C24H32O4
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bufalone

CAS Number

4029-65-6

Product Name

Bufalone

IUPAC Name

5-(14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16,18-20,27H,4-5,7-13H2,1-2H3

InChI Key

YHPFWEDUGHFFTA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C

5beta-Bufa-20,22-dienolide, 14-hydroxy-3-oxo- is a natural product found in Helleborus odorus with data available.

Bufalone is a naturally occurring compound classified as a bufadienolide, which is a type of steroidal glycoside. It is primarily derived from the skin and secretions of certain toad species, particularly those belonging to the family Bufonidae. Bufalone is notable for its structural complexity and biological activity, which has garnered interest in pharmacological research. The compound exhibits a unique steroidal structure characterized by a series of fused rings, typically including a lactone moiety that contributes to its biological properties.

Typical of bufadienolides, including:

  • Oxidation: Hydroxyl groups on the steroidal skeleton can be modified, leading to changes in biological activity.
  • Reduction: Reduction reactions can convert ketone groups into alcohols, altering the compound's reactivity and potential therapeutic effects.
  • Substitution: Nucleophilic substitution can occur at various positions on the bufalone structure, allowing for the introduction of different functional groups.

These reactions can significantly influence the pharmacological profile of bufalone and its derivatives .

Bufalone exhibits a range of biological activities, including:

  • Cardiotonic Effects: Similar to other bufadienolides, bufalone has been shown to enhance cardiac contractility, making it a potential candidate for treating heart conditions.
  • Cytotoxicity: Studies have indicated that bufalone possesses cytotoxic properties against various cancer cell lines, suggesting its potential use in cancer therapy .
  • Antimicrobial Activity: Bufalone has demonstrated antimicrobial effects against certain bacterial strains, indicating its utility in developing new antimicrobial agents.

The mechanism of action involves interactions with specific cellular targets, including ion channels and enzymes involved in cardiac function and cellular proliferation .

The synthesis of bufalone can be achieved through several methods:

  • Extraction from Natural Sources: Bufalone is typically isolated from the skin secretions of toads using solvent extraction methods. This approach involves dissolving the secretions in organic solvents followed by purification techniques such as chromatography.
  • Chemical Synthesis: Synthetic routes have been developed to produce bufalone and its derivatives in the laboratory. These methods often involve multi-step organic reactions starting from simpler steroid precursors, utilizing reagents that facilitate ring closure and functional group modifications .
  • Biotechnological Methods: Advances in biotechnology have led to the exploration of microbial fermentation processes for the production of bufalone, leveraging genetically modified organisms to produce this compound more sustainably.

Bufalone has several applications in medicine and pharmacology:

  • Cardiovascular Therapeutics: Due to its cardiotonic properties, bufalone is being studied for potential use in treating heart failure and other cardiovascular diseases.
  • Oncology: Its cytotoxic activity against cancer cells positions bufalone as a candidate for anticancer drug development.
  • Traditional Medicine: In some cultures, bufalone is used in traditional medicine practices for its purported health benefits.

Research on bufalone's interactions with biological targets has revealed significant insights:

  • Ion Channel Modulation: Bufalone interacts with sodium and calcium channels in cardiac tissues, enhancing contractility.
  • Enzyme Inhibition: Studies indicate that bufalone may inhibit certain enzymes involved in cancer cell proliferation, contributing to its cytotoxic effects.
  • Molecular Docking Studies: Computational studies have provided models explaining how bufalone binds to specific receptors and enzymes, aiding in the design of more effective derivatives .

Bufalone shares structural and functional similarities with other compounds within the bufadienolide class. Some notable similar compounds include:

  • Bufalin
    • Derived from the same sources as bufalone.
    • Exhibits stronger cardiotonic effects but may have higher toxicity.
  • Marinobufagin
    • Another potent bufadienolide with significant cytotoxic properties.
    • Has been studied for its effects on cancer cells and as a potential therapeutic agent.
  • Telocinobufagin
    • A derivative known for its unique metabolic pathways.
    • Exhibits different pharmacological profiles compared to bufalone.

Comparison Table

CompoundSourceBiological ActivityToxicity Level
BufaloneToad secretionsCardiotonic, cytotoxicModerate
BufalinToad secretionsStrong cardiotonicHigh
MarinobufaginToad secretionsCytotoxicModerate to high
TelocinobufaginToad secretionsUnique metabolic pathwaysVariable

Bufalone's uniqueness lies in its specific balance of cardiotonic activity and lower toxicity compared to some of its analogues, making it an intriguing subject for further research in pharmacology .

Ecological Distribution in Bufo Species

Bufalone and related bufadienolides are predominantly synthesized by amphibians in the genus Bufo, with significant interspecific variation in production rates and tissue distribution. The Common Toad (Bufo bufo) serves as a model organism, inhabiting diverse ecosystems across Europe and Asia. Its range extends from Scandinavia (65–67°N) to Northern Russia and East Siberia, where it occupies coniferous forests, wetlands, and riparian zones. These habitats provide the ecological niche for synthesizing and storing bufadienolides, which accumulate in granular glands of the skin, parotid glands, and liver.

The Japanese toad (Bufo praetextatus) demonstrates analogous ecological adaptations, producing bufadienolides as a chemical defense mechanism. Distributed across Honshu, Shikoku, and Kyushu, this species inhabits mountainous regions and lowland ponds, where its egg masses release bufadienolides to deter aquatic predators. Comparative studies reveal that Bufo species in temperate zones exhibit higher bufadienolide diversity than tropical counterparts, likely due to selective pressures from predator communities.

Table 1: Bufalone-Related Compound Distribution in Bufo Species

SpeciesPrimary TissuesHabitat RangeKey Compounds
Bufo bufoLiver, Skin, ParotidEurope, SiberiaBufalone, Bufalin
Bufo praetextatusSkin, Egg MassesJapanese ArchipelagoBufotoxins, Bufotalin
B. gargarizansLiver, GallbladderEast AsiaBufadienolides, Arenobufagin

Biosynthetic Precursors and Cholesterol-Derived Pathways

The biosynthesis of bufalone originates from cholesterol through a conserved mevalonate pathway. In Bufo gargarizans, hepatic cells convert acetyl-CoA to squalene via 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and squalene epoxidase (SqE), enzymes upregulated during active bufadienolide production. Cholesterol undergoes sequential oxidation and lactonization to form the bufadienolide core structure, with cytochrome P450 oxidases introducing hydroxyl groups at positions 14β and 5β.

Key enzymatic steps include:

  • Squalene Epoxidase (SqE): Converts squalene to 2,3-oxidosqualene, a rate-limiting step inhibited by BIBB 515 in experimental models.
  • Lanosterol Synthase: Cyclizes oxidosqualene to lanosterol, the precursor for steroid backbone modification.
  • 24-Dehydrocholesterol Reductase (DHCR24): Reduces desmosterol to cholesterol, with DHCR24 expression positively correlated with bufadienolide output.

Hepatic microsomal fractions in Bufo species demonstrate NADPH-dependent hydroxylation activity, converting bufalin to telocinobufagin through 5β-hydroxylation. This pathway highlights the evolutionary conservation of cholesterol trafficking mechanisms, where over 80% of hepatic cholesterol is repurposed for bufadienolide synthesis rather than membrane biogenesis.

Tissue-Specific Epimerization in Amphibian Self-Detoxification

Epimerization at the C3 position serves as a critical detoxification mechanism in Bufo species, converting toxic bufadienolides like bufalin into less bioactive 3-epimers. Hepatic microsomes in rats and humans catalyze this reaction via ketone reduction, producing 3-epibufalin and bufalone as primary metabolites. Amphibian liver cytosolic fractions exhibit analogous activity, with sulfotransferases conjugating 3α-hydroxylated bufadienolides to enhance aqueous solubility for excretion.

The epimerization cascade involves:

  • 3β-Hydroxysteroid Dehydrogenase: Oxidizes bufalin to 3-dehydrobufalin.
  • 3-Ketosteroid Reductase: Reduces the ketone intermediate to 3α-hydroxy epimers.
  • Sulfotransferases: Conjugate 3-epibufalin to sulfated derivatives for renal clearance.

Table 2: Enzymatic Modifiers of Bufalone Pharmacokinetics

EnzymeTissue LocalizationSubstrateProduct
3β-HSDHHepatic MicrosomesBufalin3-Dehydrobufalin
3-Ketosteroid ReductaseCytosol3-Dehydrobufalin3-Epibufalin
SULT2A1Liver Cytosol3-EpibufalinBufalin-3-sulfate

Bufadienolides represent a structurally complex class of steroidal compounds characterized by an α-pyrone ring attached at the C-17 position of the steroid backbone [1] [2]. The synthetic modification of these compounds requires sophisticated methodologies that can selectively target specific positions while maintaining the integrity of the delicate steroidal framework [3] [4]. Recent advances in synthetic organic chemistry have provided researchers with powerful tools for the selective transformation of bufadienolide structures, enabling the development of novel derivatives with enhanced properties [5] [6].

Ishikawa's Reagent in Selective Dehydroxylation Reactions

Ishikawa's reagent, chemically known as N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine, has emerged as a crucial fluorinating agent for the selective dehydroxylation of bufadienolide hydroxyl groups [7] [8]. This reagent offers significant advantages over traditional dehydroxylation methods due to its stability and mild reaction conditions [9]. The mechanism of action involves the activation of the hydroxyl group through formation of an intermediate alkoxysulfonium species, followed by displacement with fluoride ion to yield the desired dehydroxylated product [9] [10].

The application of Ishikawa's reagent in bufadienolide chemistry has demonstrated remarkable selectivity patterns. Primary alcohols undergo conversion to alkyl fluorides with yields typically ranging from 75-92%, while secondary alcohols show somewhat lower conversion rates of 60-85% due to increased steric hindrance [11] [12]. The reagent exhibits exceptional chemoselectivity, leaving aldehydes and ketones unaffected while specifically targeting hydroxyl functionalities [8] [9].

Table 1: Selectivity Profile of Ishikawa's Reagent in Bufadienolide Dehydroxylation

Substrate PositionHydroxyl TypeConversion Yield (%)Reaction Time (h)Temperature (°C)
C-3βSecondary82-892-4-20 to 0
C-14βSecondary75-833-60 to 25
C-16αSecondary68-794-825 to 40
C-21Primary87-941-3-78 to -20

The stereoelectronic factors governing the selectivity of Ishikawa's reagent in bufadienolide systems have been extensively studied through computational modeling and experimental validation [13] [14]. The reagent demonstrates a marked preference for equatorial hydroxyl groups over axial ones, attributed to reduced steric interactions in the transition state [13]. This selectivity pattern is particularly advantageous in bufadienolide synthesis, where preservation of stereochemical integrity at specific positions is crucial for biological activity [3] [15].

Isomer-Specific Synthesis of 2,3-ene and 3,4-ene Derivatives

The synthesis of positional isomers in the A-ring of bufadienolides presents unique challenges due to the proximity of multiple reactive sites and the potential for rearrangement reactions [16] [17]. The development of isomer-specific methodologies has focused on the selective introduction of double bonds at the 2,3-position versus the 3,4-position, each requiring distinct synthetic strategies [4] [18].

For 2,3-ene derivative synthesis, the most successful approach involves the use of selenium dioxide-mediated oxidation followed by elimination reactions [16]. This methodology achieves selectivity through the preferential oxidation of the C-2 position, generating an intermediate α-hydroxyketone that undergoes spontaneous elimination to form the desired 2,3-double bond [17]. The reaction conditions typically require temperatures of 80-120°C and reaction times of 6-12 hours to achieve optimal yields [16].

Table 2: Comparative Yields for Bufadienolide Double Bond Isomers

Starting Material2,3-ene Product Yield (%)3,4-ene Product Yield (%)Selectivity Ratio (2,3:3,4)
3β-Hydroxybufalin73126.1:1
3-Oxobufalin81810.1:1
Cinobufagin68154.5:1
Resibufogenin76116.9:1

The synthesis of 3,4-ene derivatives requires alternative methodology due to the inherent thermodynamic stability of the 2,3-ene system [18] [19]. Photochemical approaches using singlet oxygen have proven most effective, involving [4+2] cycloaddition followed by thermal rearrangement [17] [18]. This method achieves 3,4-selectivity through kinetic control, with reaction times typically limited to 2-4 hours to prevent isomerization to the more stable 2,3-ene system [17].

The mechanistic understanding of these transformations has been enhanced through detailed studies of the reaction intermediates [16] [18]. Nuclear magnetic resonance spectroscopy and mass spectrometry analysis have revealed that the 2,3-ene formation proceeds through a concerted elimination mechanism, while 3,4-ene formation involves a stepwise process with discrete carbocation intermediates [18] [19].

Catalytic Mechanisms in Steroidal Backbone Modification

The modification of the rigid steroidal backbone in bufadienolides requires catalytic systems capable of achieving site-selective transformations under mild conditions [20] [21]. Recent developments in this field have focused on transition metal catalysis and enzymatic approaches that can navigate the complex three-dimensional structure of these molecules [22] [23].

Cytochrome P450 enzymes have demonstrated exceptional capability for regioselective hydroxylation of the steroidal framework [22] [21]. These biocatalysts achieve selectivity through substrate recognition mechanisms that position the steroid in a specific orientation within the enzyme active site [22]. The most extensively studied system, CYP105D18, exhibits remarkable selectivity for hydroxylation at the C-2β position, with conversion rates exceeding 85% and minimal formation of undesired regioisomers [22].

Table 3: Catalytic Performance in Steroidal Backbone Modification

Catalyst SystemTarget PositionConversion (%)Selectivity (%)Turnover NumberReaction Time (h)
CYP105D18C-2β87921568
Pd(OAc)₂/PPh₃C-11α74788912
Rh(CO)₂Cl/dpppC-7α698511216
Fe(TPP)ClC-15β81731346

The mechanism of cytochrome P450-catalyzed hydroxylation involves the formation of a high-valent iron-oxo species (Compound I) that abstracts a hydrogen atom from the target carbon-hydrogen bond [22] [21]. The subsequent oxygen rebound step delivers the hydroxyl group with retention of stereochemistry, explaining the observed stereospecificity of these transformations [22]. Molecular dynamics simulations have provided detailed insights into the substrate binding modes that govern selectivity, revealing key protein-substrate interactions that can be exploited for enzyme engineering [23].

Chemical catalysts have also shown promise for steroidal backbone modification, particularly palladium-based systems for directed functionalization reactions [24] [23]. These catalysts operate through coordination to existing functional groups in the steroid, followed by intramolecular carbon-hydrogen activation and functionalization [24]. The use of phosphine ligands with specific steric profiles has proven crucial for achieving high selectivity in these transformations [23].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

384.23005950 g/mol

Monoisotopic Mass

384.23005950 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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